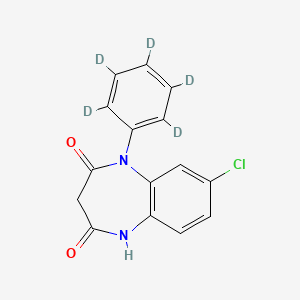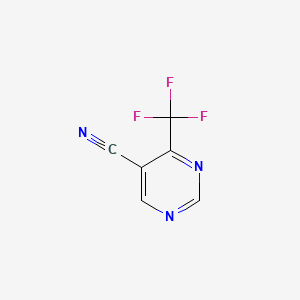
4-(Trifluormethyl)pyrimidin-5-carbonitril
Übersicht
Beschreibung
4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group and a nitrile group attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the design of novel materials with unique electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
Target of Action
The primary targets of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile are the epidermal growth factor receptor (EGFR) and mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy . InhA is a key enzyme in the fatty acid synthesis II system of Mycobacterium tuberculosis, the causative agent of tuberculosis .
Mode of Action
4-(Trifluoromethyl)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor for EGFR . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
For InhA, the compound binds to the active site of the enzyme, engaging in multiple bonded and non-bonded interactions with the residues lining the active site . This binding inhibits the enzyme’s activity, disrupting the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of EGFR by 4-(Trifluoromethyl)pyrimidine-5-carbonitrile disrupts several downstream signaling pathways involved in cell proliferation, survival, and differentiation .
In the case of Mycobacterium tuberculosis, the inhibition of InhA leads to the disruption of the fatty acid synthesis II system, which is crucial for the synthesis of mycolic acids. This disruption affects the integrity of the mycobacterial cell wall, leading to cell death .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The inhibition of EGFR by 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can lead to the arrest of the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines .
In the case of Mycobacterium tuberculosis, the inhibition of InhA results in the disruption of the mycobacterial cell wall, leading to cell death .
Action Environment
The action of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be influenced by various environmental factors. For instance, one derivative of the compound was found to be more active against M. tuberculosis H37Rv under low oxygen conditions than metronidazole .
Biochemische Analyse
Biochemical Properties
4-(Trifluoromethyl)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR by binding to its active site, thereby inhibiting its kinase activity. This interaction is significant because it can prevent the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival .
Cellular Effects
The effects of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. This is achieved through the upregulation of caspase-3, a critical enzyme in the apoptotic pathway. Additionally, 4-(Trifluoromethyl)pyrimidine-5-carbonitrile influences cell signaling pathways by inhibiting the EGFR, which is often overexpressed in cancer cells .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are necessary for cell proliferation and survival. Furthermore, the compound’s ability to induce apoptosis is mediated by the activation of caspase-3, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
4-(Trifluoromethyl)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. The compound’s metabolites are then excreted through the kidneys. The interaction of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)pyrimidine-5-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile is primarily in the cytoplasm, where it exerts its inhibitory effects on the EGFR. The compound’s activity is influenced by its localization, as it needs to be in proximity to the EGFR to effectively inhibit its kinase activity. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-5-(trifluoromethyl)pyrimidine with a suitable cyanide source under basic conditions. One common method includes the use of sodium cyanide in the presence of a polar aprotic solvent such as dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the nitrile group.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, or other substituted pyrimidines.
Oxidation: Hydroxylated or carbonylated pyrimidines.
Reduction: Amino-substituted pyrimidines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Amino-2-(trifluoromethyl)pyrimidine
- 5-(Trifluoromethyl)pyrimidine-2-carbonitrile
Uniqueness
4-(Trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the pyrimidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and electronic effects, which enhance its biological activity and make it a valuable scaffold in drug design .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMWLBOFNHPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857611 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-79-6 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
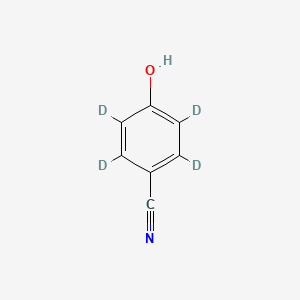
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
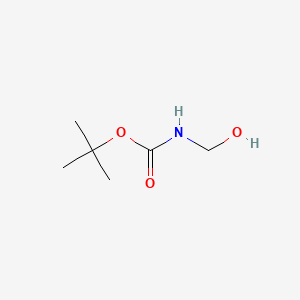
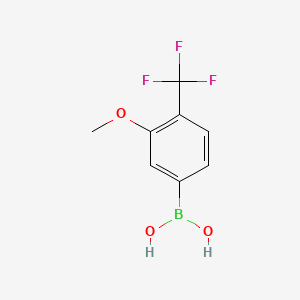

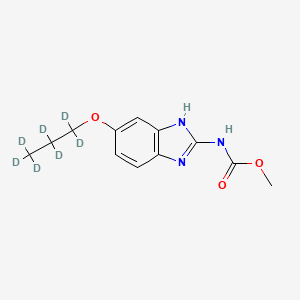

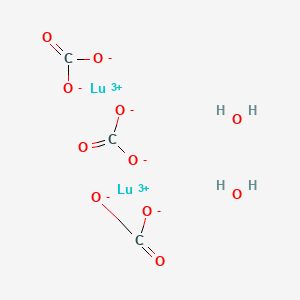


![Phenanthro[4,5-cde][1,2]dithiin](/img/structure/B580252.png)
